

1-(4-Nitrophenyl)azepane CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

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Technical Guide: 1-(4-Nitrophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a heterocyclic organic compound featuring a saturated seven-membered azepane ring substituted at the nitrogen atom with a 4-nitrophenyl group. The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active molecules and FDA-approved drugs.^{[1][2]} The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule, making it a valuable intermediate and building block in the synthesis of more complex pharmaceutical compounds.^[1] This technical guide provides a comprehensive overview of **1-(4-Nitrophenyl)azepane**, including its chemical identity, structure, synthesis, and key physicochemical and spectroscopic data.

Chemical Identity and Structure

CAS Number: 13663-23-5^{[1][3]}

Molecular Formula: C₁₂H₁₆N₂O₂^[3]

IUPAC Name: **1-(4-nitrophenyl)azepane**^[3]

Synonyms: 1H-Azepine, hexahydro-1-(4-nitrophenyl)-; N-(4'-Nitrophenyl)hexamethylenimine^[3]

The structure of **1-(4-Nitrophenyl)azepane** consists of a central azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom is directly bonded to a phenyl ring, which is substituted at the para-position with a nitro group (-NO₂).

Chemical Structure:

Caption: 2D structure of **1-(4-Nitrophenyl)azepane**.

Physicochemical Data

The following table summarizes key physicochemical properties of **1-(4-Nitrophenyl)azepane**.

Property	Value	Reference
Molecular Weight	220.27 g/mol	[1] [3]
Exact Mass	220.121177757 Da	[3]
XLogP3	3.6	[3]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	
Topological Polar Surface Area	49.1 Å ²	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **1-(4-Nitrophenyl)azepane**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **1-(4-Nitrophenyl)azepane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber Range (cm ⁻¹)	Assignment	Reference
1500-1560	Asymmetric NO ₂ stretch	[1]
1300-1370	Symmetric NO ₂ stretch	[1]
>3000	Aromatic C-H stretch	[1]
1450-1600	Aromatic C=C stretch	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally-derived ¹H and ¹³C NMR data for **1-(4-Nitrophenyl)azepane** are not widely reported, general predictions can be made based on its structure. For comparison, representative data for a structurally similar compound, 1-(2-Fluoro-4-nitrophenyl)azepane, is provided.

Predicted ¹H NMR Spectral Regions for **1-(4-Nitrophenyl)azepane**

Chemical Shift (δ) Range (ppm)	Assignment	Reference
7.2 - 8.3	Aromatic protons	[1]
1.5 - 3.5	Azepane ring protons	[1]

¹H and ¹³C NMR Data for 1-(2-Fluoro-4-nitrophenyl)azepane

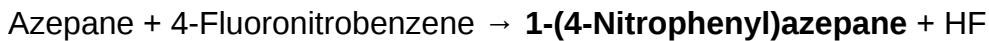
Technique	Signal Type	Chemical Shift / Wavenumber	Assignment
¹ H NMR (600 MHz, CDCl ₃)	Multiplet	δ 1.63–1.87 ppm	Azepane ring protons (CH ₂)
¹ H NMR (600 MHz, CDCl ₃)	Triplet of doublets	δ 3.57 ppm	Azepane N-CH ₂ protons
¹ H NMR (600 MHz, CDCl ₃)	Multiplet	δ 6.71–7.91 ppm	Aromatic protons
¹³ C NMR (150 MHz, CDCl ₃)	-	δ 26.9, 28.5, 52.3 ppm	Azepane ring carbons

Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of **1-(4-Nitrophenyl)azepane** is through a nucleophilic aromatic substitution (SNAr) reaction.^[1] This method involves the reaction of azepane with a 4-substituted nitrobenzene, where the substituent is a good leaving group, such as a halogen.

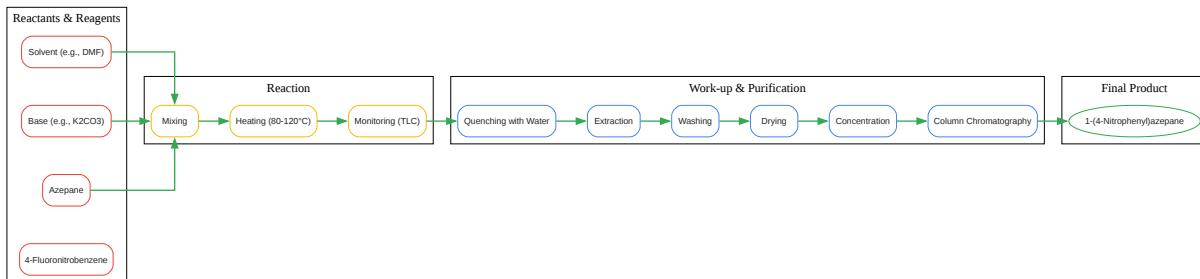
Reaction Scheme:



Detailed Methodology:

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Addition of Azepane: Add azepane (1.1 to 1.5 equivalents) to the solution.
- Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), to the reaction mixture to act as a proton scavenger.

- Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and maintain the reaction for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
- Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine to remove the base and any remaining water-soluble impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure **1-(4-Nitrophenyl)azepane**.



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Caption: Experimental workflow for the synthesis of **1-(4-Nitrophenyl)azepane**.

Biological Significance and Applications

While specific biological activity data for **1-(4-Nitrophenyl)azepane** is not extensively documented in publicly available literature, the azepane ring system is a well-established pharmacophore in drug discovery.^[1] Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and antiparasitic agents.^[1]

The 4-nitrophenyl moiety can be chemically modified, for instance, through the reduction of the nitro group to an amino group. This transformation yields **1-(4-aminophenyl)azepane**, a key intermediate for further functionalization and the development of new chemical entities with potential therapeutic value. The resulting amino group can be acylated, alkylated, or used in coupling reactions to generate a library of derivatives for biological screening.

Studies on other N-aryl-azasesamins have shown that some analogues exhibit significant antitumor activity.^{[4][5]} This suggests that N-aryl azepane derivatives, including those derived from **1-(4-Nitrophenyl)azepane**, could be promising candidates for further investigation in oncology research.

Conclusion

1-(4-Nitrophenyl)azepane is a valuable chemical entity with a straightforward synthetic route. Its structure, combining the medicinally relevant azepane scaffold with a modifiable 4-nitrophenyl group, makes it a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

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- To cite this document: BenchChem. [1-(4-Nitrophenyl)azepane CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078035#1-4-nitrophenyl-azepane-cas-number-and-structure>

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